Cas no 1365913-07-0 (2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid)

2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(1-methylethyl)-
- n-(Tert-butoxycarbonyl)-N-isopropylalanine
- 2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid
- CS-0276255
- 1365913-07-0
- EN300-1589485
- AKOS013464288
- SCHEMBL22186495
-
- Inchi: 1S/C11H21NO4/c1-7(2)12(8(3)9(13)14)10(15)16-11(4,5)6/h7-8H,1-6H3,(H,13,14)/t8-/m0/s1
- InChI Key: OBTTZXYIKMTGDE-QMMMGPOBSA-N
- SMILES: C(O)(=O)[C@H](C)N(C(OC(C)(C)C)=O)C(C)C
Computed Properties
- Exact Mass: 231.14705815g/mol
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.069±0.06 g/cm3(Predicted)
- Boiling Point: 322.4±21.0 °C(Predicted)
- pka: 4.00±0.10(Predicted)
2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1589485-0.1g |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1589485-0.5g |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1589485-10.0g |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1589485-1000mg |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 1000mg |
$785.0 | 2023-09-23 | ||
Enamine | EN300-1589485-10000mg |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 10000mg |
$3376.0 | 2023-09-23 | ||
Enamine | EN300-1589485-100mg |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 100mg |
$691.0 | 2023-09-23 | ||
Enamine | EN300-1589485-0.05g |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1589485-50mg |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 50mg |
$660.0 | 2023-09-23 | ||
Enamine | EN300-1589485-5000mg |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 5000mg |
$2277.0 | 2023-09-23 | ||
Enamine | EN300-1589485-1.0g |
2-{[(tert-butoxy)carbonyl](propan-2-yl)amino}propanoic acid |
1365913-07-0 | 1g |
$728.0 | 2023-06-04 |
2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid Related Literature
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid
Introduction to 2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid (CAS No. 1365913-07-0) and Its Emerging Applications in Chemical Biology
2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid, identified by the CAS number 1365913-07-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a combination of protective and chiral groups, plays a pivotal role in the synthesis of bioactive molecules and the development of novel therapeutic agents. Its molecular structure, characterized by a tert-butoxy carbonyl (Boc) protecting group and an amino-propanoic acid backbone, makes it an invaluable intermediate in peptide synthesis and drug discovery.
The Boc protecting group is a cornerstone in peptide chemistry, providing stability under basic conditions while allowing for selective deprotection under acidic or neutral conditions. This feature is particularly advantageous in multi-step syntheses where functional group compatibility is critical. The presence of a secondary amine derived from propan-2-ylamine introduces chirality, enabling the synthesis of enantiomerically pure peptides, which are often required for biological activity. The carboxylic acid moiety at the terminus further enhances its utility as a building block for more complex molecules.
Recent advancements in synthetic methodologies have highlighted the versatility of CAS No. 1365913-07-0 in constructing peptidomimetics and protease inhibitors. For instance, studies have demonstrated its effectiveness in generating cyclic peptides that mimic natural bioactive sequences while exhibiting improved pharmacokinetic properties. These peptidomimetics are particularly relevant in the development of treatments for neurological disorders, where blood-brain barrier penetration is a major challenge.
In the realm of drug discovery, the compound has been employed to develop novel small-molecule inhibitors targeting disease-causing enzymes. The chiral center introduced by the propan-2-ylamine moiety allows for the creation of enantiomerically pure inhibitors with enhanced selectivity and reduced off-target effects. Notably, research has shown promising results in using derivatives of this compound to inhibit kinases involved in cancer progression. By leveraging its structural features, scientists have been able to design molecules that disrupt aberrant signaling pathways without affecting normal cellular processes.
The utility of 2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid extends beyond peptide synthesis and drug development. It has found applications in the synthesis of advanced materials, such as chiral polymers and liquid crystals, where its structural rigidity and functional groups contribute to unique material properties. These materials are being explored for use in optoelectronic devices and biomedical implants, underscoring the compound���s broad industrial relevance.
From a synthetic chemistry perspective, the reactivity of CAS No. 1365913-07-0 allows for diverse transformations, including nucleophilic substitutions, reductions, and couplings with other heterocycles. This flexibility makes it a valuable tool for medicinal chemists seeking to explore new chemical space. Recent reports have even demonstrated its use in flow chemistry systems, where controlled reaction conditions enhance yield and scalability—key considerations for industrial applications.
The growing interest in green chemistry has also spurred research into sustainable synthetic routes for this compound. Innovations such as biocatalytic methods and solvent-free reactions are being investigated to minimize environmental impact while maintaining high chemical yields. Such efforts align with global initiatives to promote sustainable practices in pharmaceutical manufacturing.
Looking ahead, the future applications of 2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid appear promising as computational chemistry advances continue to accelerate drug discovery pipelines. Machine learning models are increasingly being used to predict molecular properties and optimize synthetic pathways, which could further enhance the efficiency of using this compound as an intermediate.
In summary, CAS No. 1365913-07-0 represents a cornerstone molecule in modern chemical biology with far-reaching implications across pharmaceuticals, materials science, and biotechnology. Its unique structural features—combining protective groups with chiral centers—make it indispensable for constructing complex bioactive molecules. As research progresses, we can expect even more innovative applications to emerge from this versatile compound.
1365913-07-0 (2-{(tert-butoxy)carbonyl(propan-2-yl)amino}propanoic acid) Related Products
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)




